molecular formula C19H21N3O2 B6003366 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

Cat. No. B6003366
M. Wt: 323.4 g/mol
InChI Key: GHOIPRBDWRADGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is a synthetic chemical compound that has been used in scientific research for a variety of purposes. This compound has gained significant attention due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can affect various biochemical and physiological processes.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can affect various biochemical and physiological processes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide in lab experiments is its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide. One possible direction is to further investigate its mechanism of action, which could provide insights into the biochemical and physiological processes that it affects. Additionally, this compound could be used as a lead compound for developing new drugs that target specific enzymes and proteins. Finally, this compound could be used in combination with other compounds to investigate the synergistic effects of different drugs on biochemical and physiological processes.

Synthesis Methods

The synthesis of 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide involves several steps. The first step is the preparation of 2,6-dimethylphenylhydrazine, which is then reacted with ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester. This compound is then reacted with pyridine-3-carboxaldehyde to form 1-(2,6-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester. Finally, this compound is treated with ammonium acetate to form 1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide.

Scientific Research Applications

1-(2,6-dimethylphenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide has been used in scientific research for a variety of purposes. It has been used as a tool for investigating the mechanism of action of various enzymes and proteins. It has also been used to study the effects of various drugs on biochemical and physiological processes. Additionally, this compound has been used in drug discovery research as a lead compound for developing new drugs.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-5-3-6-14(2)18(13)22-12-16(9-17(22)23)19(24)21-11-15-7-4-8-20-10-15/h3-8,10,16H,9,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOIPRBDWRADGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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